2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL
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Overview
Description
2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features a phenol group, an oxadiazole ring, and a methylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a carboxylic acid derivative. The phenol group can be introduced via a substitution reaction, and the methylsulfanyl group is typically added through a nucleophilic substitution reaction on a halogenated aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Compounds involved in Knoevenagel condensation: These compounds are synthesized through a well-known organic reaction.
Uniqueness
2-{3-[(1E)-2-[4-(METHYLSULFANYL)PHENYL]ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and phenol group make it particularly interesting for applications in medicinal chemistry and materials science, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[3-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-22-13-9-6-12(7-10-13)8-11-16-18-17(21-19-16)14-4-2-3-5-15(14)20/h2-11,20H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXRWRXJHMOCBU-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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